Vidofludimus - 717824-30-1

Vidofludimus

Catalog Number: EVT-464168
CAS Number: 717824-30-1
Molecular Formula: C20H18FNO4
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vidofludimus (also known as IMU-838 in some studies) is a novel, orally bioavailable, small molecule that acts as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , , ]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for the proliferation of activated T and B lymphocytes [, , ]. By inhibiting DHODH, Vidofludimus induces metabolic stress in these cells, leading to the attenuation of pro-inflammatory cytokines, particularly IL-17A, IL-17F, and IFNg [, , ]. This selective immunomodulatory effect makes Vidofludimus a promising therapeutic candidate for various autoimmune and inflammatory disorders [, , ].

Molecular Structure Analysis

While specific structural data is not extensively discussed in the provided papers, analysis of Vidofludimus's interaction with DHODH suggests structural similarities to other known DHODH inhibitors. For instance, computational molecular docking experiments comparing Vidofludimus to human and E. coli DHODH indicate a potentially similar binding mode []. Further research, including X-ray crystallography studies, would be necessary to elucidate the precise molecular structure of Vidofludimus and its interactions with target proteins.

Mechanism of Action

Vidofludimus primarily exerts its effects by selectively inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway [, , , , ]. This pathway is essential for the production of pyrimidine nucleotides, which are crucial building blocks for DNA and RNA synthesis. By inhibiting DHODH, Vidofludimus limits the availability of pyrimidine nucleotides specifically in activated T and B lymphocytes [, , , ]. This targeted inhibition leads to a cascade of downstream effects:

  • Reduced lymphocyte proliferation: The limited availability of pyrimidine nucleotides creates metabolic stress in activated T and B lymphocytes, hindering their ability to proliferate [, , , , ]. This effectively dampens the immune response by limiting the expansion of pro-inflammatory cells.
  • Suppression of pro-inflammatory cytokine production: Vidofludimus effectively reduces the production of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IFNg [, , , , , ]. This targeted suppression of cytokine signaling further contributes to its anti-inflammatory effects.
  • Induction of apoptosis in activated T cells: Studies have shown that Vidofludimus can induce apoptosis, or programmed cell death, specifically in activated T cells [, ]. This selective elimination of pro-inflammatory cells further contributes to its overall immunomodulatory effect.
  • Potential modulation of cellular metabolism: Research suggests that Vidofludimus might influence cellular metabolism beyond pyrimidine synthesis. For instance, it has demonstrated an inhibitory effect on both oxidative phosphorylation and glycolysis in activated T cells []. Further investigation is needed to fully elucidate these metabolic effects.
Applications
  • Multiple Sclerosis (MS): Clinical trials have demonstrated that Vidofludimus significantly reduces the development of new brain lesions in patients with relapsing-remitting MS, suggesting its potential as a disease-modifying therapy [, , , ].
  • Inflammatory Bowel Disease (IBD): Pre-clinical studies in rodent models of colitis show that Vidofludimus effectively reduces inflammation and improves disease severity, highlighting its potential as a treatment for IBD [, , , , , , ].
  • Primary Sclerosing Cholangitis (PSC): A pilot study in PSC patients suggested that Vidofludimus might improve liver function by reducing serum alkaline phosphatase levels, indicating its potential therapeutic benefit in this challenging disease [].
  • Viral Infections: Research indicates that Vidofludimus exhibits broad-spectrum antiviral activity against various viruses, including influenza A and B, West Nile virus, Zika virus, and SARS-CoV-2 [, , , , , , ]. Its ability to inhibit viral replication and potentially synergize with other antiviral drugs like Oseltamivir and Remdesivir makes it a promising candidate for further investigation in infectious diseases.
  • Acute Myeloid Leukemia (AML): Studies utilizing a 3D hydrogel model of the bone marrow niche demonstrated that Vidofludimus, in combination with other drugs, might offer therapeutic benefits in treating AML []. This highlights its potential application in oncology beyond its immunomodulatory effects.

Teriflunomide

  • Compound Description: Teriflunomide is an immunomodulatory drug that works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). It is approved by the FDA for the treatment of relapsing forms of multiple sclerosis (MS) and is currently being evaluated for the treatment of COVID-19 in clinical studies. [, ]
  • Relevance: Similar to Vidofludimus, Teriflunomide is a DHODH inhibitor. [, ] Both compounds have shown efficacy against various viruses, including SARS-CoV-2, by reducing cellular pyrimidine synthesis and interfering with viral replication. [, , ] They are both orally bioavailable and have been clinically approved for several years. [] Research suggests that combining Teriflunomide with N4-hydroxycytidine (NHC), the active metabolite of Molnupiravir, may synergistically inhibit SARS-CoV-2 replication. This synergistic effect is also observed when combining NHC with Vidofludimus. []

IMU-838

  • Compound Description: IMU-838 is the calcium salt form of Vidofludimus. [, , ] It is an orally available, small molecule inhibitor of DHODH that is currently in phase 2 clinical development for ulcerative colitis (UC). [] IMU-838 selectively inhibits the de novo synthesis of pyrimidines in activated lymphocytes, leading to the suppression of T and B cell proliferation. []
  • Relevance: IMU-838 is the calcium salt form of Vidofludimus. [, , ] Both exhibit similar pharmacological properties, primarily as inhibitors of DHODH. They have demonstrated efficacy in various inflammatory and autoimmune disease models, including multiple sclerosis, ulcerative colitis, and rheumatoid arthritis. [, , ] Studies have shown promising antiviral activity of IMU-838 against SARS-CoV-2, similar to Vidofludimus. [, ]

ML390

  • Compound Description: ML390 is a potent and selective inhibitor of DHODH. []
  • Relevance: Like Vidofludimus, ML390 inhibits DHODH and has demonstrated potent antiviral activity against the West Nile virus (WNV) in vitro and in vivo. [] This shared mechanism of action suggests that targeting DHODH could be a viable strategy for developing antiviral therapies.

BAY2402234

  • Compound Description: BAY2402234 is a potent and selective DHODH inhibitor. []
  • Relevance: BAY2402234 shares a similar mechanism of action with Vidofludimus by inhibiting DHODH. [] When combined with NHC (the active form of Molnupiravir), BAY2402234 shows strong synergy in inhibiting SARS-CoV-2 replication, similar to the synergy observed with Vidofludimus and NHC. [] This suggests that BAY2402234 could also be a potential candidate for combination therapy against COVID-19.

Brequinar

  • Compound Description: Brequinar is a potent inhibitor of DHODH that has shown antitumor activity. [] It has a 50% inhibitory concentration (IC50) value of 12 nM against DHODH. []

N4-hydroxycytidine (NHC)

  • Compound Description: NHC, also known as EIDD-1931, is a nucleoside analog that interferes with SARS-CoV-2 replication. [] It is the active metabolite of the prodrug Molnupiravir (MK-4482), which is being evaluated for COVID-19 treatment in clinical studies. []
  • Relevance: While not structurally similar to Vidofludimus, NHC exhibits a synergistic effect in inhibiting SARS-CoV-2 replication when combined with DHODH inhibitors, including Vidofludimus. [] This synergy arises from the depletion of pyrimidine nucleotides caused by DHODH inhibition, leading to increased incorporation of NHC into viral RNA and subsequent disruption of viral genome synthesis. [] This combination therapy approach could enhance the efficacy of COVID-19 treatment.

Uridine

  • Compound Description: Uridine is a pyrimidine nucleoside and one of the four basic components of RNA. []
  • Relevance: Uridine supplementation can reverse the effects of Vidofludimus. [] In the context of Vidofludimus's mechanism of action, uridine supplementation can counteract the drug's effects on lymphocyte proliferation and cytokine production by providing an external source of pyrimidines, thus bypassing the need for de novo synthesis. [] This highlights the specificity of Vidofludimus's action on pyrimidine biosynthesis and its dependence on the de novo pathway.

Cytidine

  • Compound Description: Cytidine is a nucleoside molecule that is a building block of RNA. []
  • Relevance: Along with uridine, cytidine supplementation can abolish the antiviral activity of Vidofludimus against influenza virus, confirming that the antiviral effect of Vidofludimus stems from the inhibition of DHODH and the subsequent depletion of pyrimidine nucleotides. [] This finding underscores the importance of pyrimidine biosynthesis in the viral life cycle and highlights DHODH as a potential target for antiviral therapies.

Orotic Acid

  • Compound Description: Orotic acid is an intermediate in the de novo pyrimidine synthesis pathway. []
  • Relevance: Supplementation with orotic acid, similar to uridine and cytidine, can counteract the antiviral effect of Vidofludimus on the influenza virus. [] This further supports the understanding that Vidofludimus acts by inhibiting DHODH, a key enzyme in the pyrimidine synthesis pathway, and that this pathway is essential for viral replication.

7DMA (7-deaza-2′-C-methyladenosine)

  • Compound Description: 7DMA is an anti-flavivirus nucleoside analog. []
  • Relevance: While structurally different from Vidofludimus, 7DMA shares its ability to inhibit viral replication, specifically targeting flaviviruses, including the St. Louis encephalitis virus. [] This shared antiviral activity, despite different mechanisms, suggests that both compounds could be valuable tools in combating viral infections.

Salinomycin

  • Compound Description: Salinomycin is an FDA-approved antibiotic. []
  • Relevance: Salinomycin was included in a study comparing its efficacy to Vidofludimus in 3D hydrogel models of acute myeloid leukemia (AML). [] Despite both being FDA-approved drugs, Salinomycin showed efficacy against AML cells in the 3D model, while Vidofludimus did not. [] This highlights the importance of context and model systems in drug evaluation.

Atorvastatin

  • Compound Description: Atorvastatin is an FDA-approved statin drug commonly prescribed to lower cholesterol levels. []
  • Relevance: Atorvastatin was part of a study that investigated its potential as an anti-AML drug, alongside Vidofludimus. [] In the study using a 3D hydrogel model of AML, Atorvastatin demonstrated context-dependent efficacy, highlighting the influence of the microenvironment on drug response. [] Although both are FDA-approved, their different activities in the AML model demonstrate the need for further research to explore their potential applications in various diseases.

BAY 41-2272

  • Compound Description: BAY 41-2272 is a chemical compound with a 1H-pyrazolo[3,4-b]pyridine scaffold. [] It acts as an inhibitor of human dihydroorotate dehydrogenase (hDHODH). []
  • Relevance: BAY 41-2272, like Vidofludimus, targets hDHODH. [] It served as the starting point for developing novel hDHODH inhibitors, leading to the discovery of compound "w2" with improved potency and pharmacokinetic properties. [] Both compounds and their derivatives offer valuable insights into the structure-activity relationships of hDHODH inhibitors and their potential for treating inflammatory bowel disease.

Compound "w2" (2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine)

  • Compound Description: Compound "w2" represents a potent and drug-like hDHODH inhibitor derived from the optimization of BAY 41-2272. [] It exhibits an IC50 value of 173.4 nM against hDHODH, demonstrating significant inhibitory activity. [] In preclinical studies, compound "w2" demonstrated acceptable pharmacokinetic characteristics and showed promising therapeutic effects in a mouse model of ulcerative colitis. []
  • Relevance: Similar to Vidofludimus, compound "w2" targets hDHODH. [] It represents a novel chemical entity discovered through the optimization of BAY 41-2272. [] Compared to Vidofludimus, compound "w2" shows superior therapeutic effects in a mouse model of ulcerative colitis, surpassing even the efficacy of the JAK inhibitor tofacitinib. [] This finding highlights the potential of compound "w2" as a promising hDHODH inhibitor for treating inflammatory bowel disease and emphasizes the ongoing efforts to discover and develop more potent and effective drugs in this class.

Properties

CAS Number

717824-30-1

Product Name

Vidofludimus

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Synonyms

2-(3-fluoro-3'-methoxybiphenyl-4-carbamoyl)cyclopent-1-enecarboxylic acid
4SC-101
vidofludimus

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.